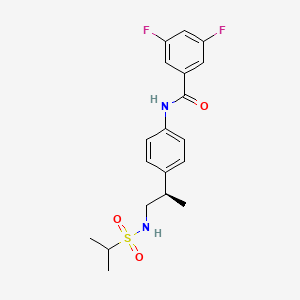

LY450108

Description

Properties

IUPAC Name |

3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N2O3S/c1-12(2)27(25,26)22-11-13(3)14-4-6-18(7-5-14)23-19(24)15-8-16(20)10-17(21)9-15/h4-10,12-13,22H,11H2,1-3H3,(H,23,24)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOXQYLJOQAHST-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431720 | |

| Record name | LY450108 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376594-67-1 | |

| Record name | LY-450108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376594671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY450108 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-450108 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT47TQ8QOS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of LY450108 as a Positive Allosteric Modulator of AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY450108, a member of the biarylpropylsulfonamide class of compounds, is a potent positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It enhances excitatory neurotransmission by modulating the function of AMPA receptors, which are critical for fast synaptic transmission and synaptic plasticity in the central nervous system. This technical guide provides a comprehensive overview of the core mechanism of action of LY450108, presenting available quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are pivotal in mediating fast synaptic transmission, synaptic plasticity, and higher cognitive functions. Among the ionotropic glutamate receptors, the AMPA receptor is responsible for the majority of fast excitatory postsynaptic currents. Positive allosteric modulators of AMPA receptors, such as LY450108, represent a promising therapeutic strategy for a variety of neurological and psychiatric disorders, including depression and cognitive deficits. These modulators do not activate the receptor directly but rather enhance the response of the receptor to the endogenous agonist, glutamate. This modulation can occur through various mechanisms, including slowing the deactivation and desensitization of the receptor, thereby prolonging the synaptic current.

LY450108 was developed by Eli Lilly and Company as part of a research program focused on novel AMPA receptor potentiators. This guide will delve into the specific molecular interactions and functional consequences of LY450108's action on the AMPA receptor.

Core Mechanism of Action: AMPA Receptor Potentiation

LY450108 acts as a positive allosteric modulator of AMPA receptors. Its primary mechanism involves binding to an allosteric site on the receptor complex, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that enhances its function in the presence of glutamate.

Effects on AMPA Receptor Kinetics

-

Slowing of Deactivation: Deactivation is the process of channel closing upon removal of the agonist. By slowing this process, LY450108 prolongs the duration of the excitatory postsynaptic current (EPSC) for a given glutamate release event.

-

Inhibition of Desensitization: Desensitization is a process where the receptor enters a closed, non-conducting state despite the continued presence of the agonist. Inhibition of desensitization by LY450108 allows the receptor to remain active for longer periods during sustained glutamate exposure.

These combined effects lead to an overall increase in charge transfer through the AMPA receptor channel, thereby potentiating the synaptic response.

Signaling Pathways

The potentiation of AMPA receptor activity by LY450108 initiates a cascade of downstream signaling events that are believed to contribute to its therapeutic effects. One of the key pathways involves the regulation of AMPA receptor phosphorylation.

Figure 1: Signaling pathway of LY450108-mediated AMPA receptor phosphorylation.

Studies have shown that LY450108 can alleviate the abnormal phosphorylation of hippocampal AMPA receptors.[1] This modulation of phosphorylation, particularly of the GluA1 subunit, is a critical mechanism for regulating AMPA receptor trafficking and channel conductance, and it plays a significant role in synaptic plasticity.

Quantitative Data

While specific EC50 values and detailed kinetic data for LY450108 are not publicly available, information on related compounds from the same chemical class provides an indication of its potency. For instance, the related biarylpropylsulfonamides LY392098 and LY404187 have shown potent in vitro activity with EC50 values of 0.66 µM and 0.29 µM, respectively, for potentiation of AMPA receptors.[2]

| Compound | EC50 for AMPA Receptor Potentiation (µM) | Reference |

| LY392098 | 1.7 ± 0.5 | [3] |

| LY404187 | Not explicitly stated, but described as potent | [4] |

| LY450108 | Data not publicly available |

Experimental Protocols

The characterization of LY450108 as an AMPA receptor potentiator involves a variety of in vitro and in vivo experimental techniques.

In Vitro Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold-standard technique for studying the effects of compounds on ion channel function.

Objective: To measure the potentiation of glutamate-evoked currents by LY450108 in neurons or cell lines expressing AMPA receptors.

Methodology:

-

Cell Preparation: Acutely isolated neurons (e.g., from the prefrontal cortex) or HEK293 cells transiently expressing specific AMPA receptor subunits are used.

-

Recording: Whole-cell voltage-clamp recordings are performed. The cell is held at a negative membrane potential (e.g., -60 mV) to record inward currents.

-

Agonist Application: A baseline response is established by applying a known concentration of glutamate or AMPA.

-

Compound Application: LY450108 is co-applied with the agonist at various concentrations.

-

Data Analysis: The potentiation of the peak and steady-state current is measured and a concentration-response curve is generated to determine the EC50 and maximal efficacy.

Figure 2: Experimental workflow for in vitro electrophysiology.

In Vivo Studies

In vivo studies are crucial for evaluating the therapeutic potential and physiological effects of LY450108 in a whole-organism context.

Objective: To assess the antidepressant-like effects of LY450108 in a lipopolysaccharide (LPS)-induced mouse model of depression.

Methodology:

-

Animal Model: An LPS-induced depressive mouse model is established.

-

Drug Administration: LY450108 is administered to the animals.

-

Behavioral Tests: Depressive-like behaviors are assessed using standard tests such as the forced swim test and tail suspension test.

-

Biochemical Analysis: Following the behavioral tests, brain tissue (e.g., hippocampus) is collected to analyze the phosphorylation state of AMPA receptors and other relevant signaling molecules via Western blotting.

Figure 3: Workflow for in vivo efficacy studies.

Conclusion

LY450108 is a potent positive allosteric modulator of AMPA receptors that enhances glutamatergic neurotransmission. Its mechanism of action involves the potentiation of AMPA receptor currents, likely through the slowing of deactivation and inhibition of desensitization. This leads to downstream signaling events, including the modulation of AMPA receptor phosphorylation, which are thought to underlie its therapeutic effects. While detailed quantitative data on LY450108's direct interaction with the AMPA receptor are limited in publicly accessible literature, the information available from related compounds and preclinical studies in disease models provides a strong foundation for its potential as a therapeutic agent for neurological and psychiatric disorders. Further research is warranted to fully elucidate the specific molecular determinants of its action and to translate these findings into clinical applications.

References

- 1. Preventive effects of the AMPA receptor potentiator LY450108 in an LPS-induced depressive mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. LY392098, a novel AMPA receptor potentiator: electrophysiological studies in prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LY404187: a novel positive allosteric modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of LY450108 (Semagacestat)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties and bioavailability of LY450108, also known as semagacestat. The information is compiled from various clinical studies and presented in a structured format to facilitate understanding and further research. Semagacestat was developed as a γ-secretase inhibitor for the potential treatment of Alzheimer's disease.[1] Although its clinical development was halted due to unfavorable risk-benefit findings in Phase III trials, the data generated from these studies offer valuable insights into the behavior of this compound in humans.[1][2]

Pharmacokinetic Properties of Semagacestat (LY450108)

Semagacestat exhibits rapid plasma elimination with a half-life of approximately 2.5 hours.[3] The time to reach maximum plasma concentration (Tmax) is generally around 1.0 to 1.5 hours.[3] Its metabolism is primarily mediated by CYP3A4 and 3A5 enzymes, and it is excreted renally, with 87% accounted for as both unchanged drug (44%) and metabolites (43%).[1]

Single-Dose Pharmacokinetic Parameters in Healthy Volunteers

The following table summarizes the single-dose pharmacokinetic parameters of semagacestat in healthy participants.

| Parameter | Value | Conditions | Reference |

| Dose | 140 mg | Single-dose, open-label, randomized, 3-period crossover studies | [3] |

| Tmax (median) | ~1.0 hour | Fasting | [3] |

| 1.5 hours | With food | [3] | |

| Half-life (t½) | ~2.5 hours | - | [3] |

| Effect of Food on AUC(0-∞) | No significant change (Ratio: 1.02, 90% CI: 0.990-1.05) | - | [3] |

| Effect of Food on Cmax | ~15% decline | - | [3] |

| Effect of Time of Dosing on AUC(0-∞) | No significant difference (Ratio: 1.01, 90% CI: 0.975-1.04) | - | [3] |

| Effect of Time of Dosing on Cmax | No significant difference | - | [3] |

| Effect of Time of Dosing on Tmax | No significant difference | - | [3] |

Bioavailability

The bioavailability of semagacestat has been assessed by comparing different formulations.

| Comparison | Relative Bioavailability (F) | 90% Confidence Interval | Reference |

| Tablet form II vs. Capsule | ~100% | 0.96-1.10 | [3] |

Experimental Protocols

The pharmacokinetic data for semagacestat were derived from a series of clinical trials with specific methodologies.

Study Design

-

Phase I Studies: These were typically single- and multiple-dose studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics. For instance, two single-dose (140 mg), open-label, randomized, 3-period crossover studies were conducted to evaluate the effect of formulation, food, and time of dosing.[3]

-

Phase II and III Studies (e.g., IDENTITY trials): These were multicenter, randomized, double-blind, placebo-controlled trials in patients with mild-to-moderate Alzheimer's disease.[4][5][6] The IDENTITY trials, for example, enrolled over 1,500 patients and administered daily doses of 100 mg or 140 mg of semagacestat or a placebo.[2] Some study designs included a randomized delayed-start, allowing placebo patients to switch to the active drug.[4]

Dosing and Administration

-

Doses in clinical trials ranged from 30 mg to 140 mg administered orally once daily.[7]

-

In some studies, doses were titrated up. For example, patients might start on 60 mg for a few weeks before increasing to 100 mg or 140 mg.[5]

Sample Collection and Analysis

-

Blood Sampling: Plasma concentrations of semagacestat were measured at various time points after administration to determine pharmacokinetic parameters.

-

Cerebrospinal Fluid (CSF) Sampling: In some studies, CSF was collected to measure the concentration of semagacestat and its effect on amyloid-β levels in the central nervous system.[7]

-

Analytical Methods: Specific and validated analytical methods were used to quantify semagacestat concentrations in plasma and CSF.

Visualizations

Signaling Pathway of Semagacestat

Semagacestat is a γ-secretase inhibitor. This enzyme is a key component in the processing of Amyloid Precursor Protein (APP) and the Notch receptor. By inhibiting γ-secretase, semagacestat was intended to reduce the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. However, this inhibition also affects the processing of other substrates like Notch, which can lead to adverse effects.[8][9][10]

Caption: Signaling pathway of semagacestat (LY450108) as a γ-secretase inhibitor.

Experimental Workflow for a Clinical Pharmacokinetic Study

The following diagram illustrates a generalized workflow for a clinical trial designed to assess the pharmacokinetics of a drug like semagacestat, based on the descriptions of the clinical studies.[4][5][6]

Caption: Generalized workflow of a clinical pharmacokinetic study.

References

- 1. Semagacestat - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Semagacestat pharmacokinetics are not significantly affected by formulation, food, or time of dosing in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Semagacestat – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. Peripheral and central effects of γ-secretase inhibition by semagacestat in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Semagacestat | ALZFORUM [alzforum.org]

- 8. Secretase promotes AD progression: simultaneously cleave Notch and APP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Double-Edged Sword: An In-Depth Technical Guide to the Effects of LY450108 (Semagacestat) on Neuronal Plasticity and LTP

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY450108, also known as semagacestat, is a potent γ-secretase inhibitor initially developed as a disease-modifying therapy for Alzheimer's disease. The primary mechanism of action is the reduction of amyloid-β (Aβ) peptide production, a key component of amyloid plaques. However, the clinical development of semagacestat was halted due to the paradoxical worsening of cognitive functions in patients. This technical guide delves into the preclinical evidence surrounding the effects of LY450108 on neuronal plasticity and Long-Term Potentiation (LTP), a cellular correlate of learning and memory. While direct studies on semagacestat's impact on LTP are limited, this guide synthesizes available data on its influence on hippocampal network activity and explores the broader implications of γ-secretase inhibition on synaptic function. We will examine the intricate signaling pathways involved, present available quantitative data, and provide detailed experimental protocols from key studies to offer a comprehensive understanding of this compound's complex neurological effects.

Introduction: The Rationale and the Paradox of γ-Secretase Inhibition

The amyloid cascade hypothesis has been a cornerstone of Alzheimer's disease research, positing that the accumulation of Aβ peptides, generated through sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase, is the primary pathogenic event. LY450108 was designed to directly test this hypothesis by inhibiting γ-secretase, thereby reducing the production of Aβ40 and Aβ42.[1] Preclinical studies in animal models indeed demonstrated a reduction in soluble Aβ and amyloid plaque burden.[1]

However, the outcomes of Phase III clinical trials were unexpected and pointed to a more complex role of γ-secretase in cognitive function. Patients treated with semagacestat exhibited significantly worsened cognitive function compared to the placebo group, leading to the termination of the trials.[2] This has prompted a deeper investigation into the off-target effects and the broader consequences of inhibiting this critical enzyme, which has a variety of substrates beyond APP that are crucial for neuronal function.

Effects on Hippocampal Network Activity

While direct electrophysiological studies on LTP with semagacestat are not extensively published, a key study by Hajos et al. (2013) investigated its effects on hippocampal neuronal network oscillations in vivo, a critical component of cognitive processing.

Diminished Hippocampal Theta Oscillation

The study found that both acute and sub-chronic administration of semagacestat diminished the power of elicited hippocampal theta oscillations in mice.[2] Theta oscillations are crucial for synaptic plasticity and memory formation. This disruptive effect on hippocampal network function could be a contributing factor to the cognitive worsening observed in clinical trials.[2]

Quantitative Data on Aβ Reduction and Hippocampal Activity

The following tables summarize the key quantitative findings from preclinical studies on semagacestat.

| Parameter | Treatment Group | Dosage | Duration | Change from Control | Reference |

| Brain Aβ40 | Semagacestat | 100 mg/kg, p.o. | 12 days (sub-chronic) | ↓ 51% | [2] |

| Brain Aβ42 | Semagacestat | 100 mg/kg, p.o. | 12 days (sub-chronic) | ↓ 26% | [2] |

| Hippocampal Theta Power | Semagacestat | 100 mg/kg, s.c. | Acute | Significantly diminished | [2] |

| Hippocampal Theta Power | Semagacestat | 100 mg/kg, p.o. | 12 days (sub-chronic) | Significantly diminished | [2] |

Table 1: Effects of Semagacestat on Brain Aβ Levels and Hippocampal Theta Power in Mice.

Putative Mechanisms Affecting Neuronal Plasticity and LTP

The detrimental effects of semagacestat on cognition, despite its Aβ-lowering properties, suggest that its impact on other γ-secretase substrates and pathways is critical.

Inhibition of Notch Signaling

γ-secretase is essential for the cleavage and activation of Notch receptors, which play a crucial role in synaptic plasticity and memory formation.[3][4] Reduced Notch signaling has been shown to impair LTP at hippocampal CA1 synapses.[4][5] Therefore, the non-selective inhibition of γ-secretase by semagacestat likely disrupts Notch-dependent pathways that are vital for maintaining normal synaptic function.

Caption: LY450108's impact on the Notch signaling pathway.

Accumulation of β-C-Terminal Fragments (β-CTF)

Inhibition of γ-secretase leads to the accumulation of the β-C-terminal fragment (β-CTF) of APP.[6] There is emerging evidence that β-CTF itself can be neurotoxic and may contribute to synaptic dysfunction. Subchronic administration of LY450139 has been shown to impair cognition in wild-type mice, suggesting an APP-dependent mechanism that could be mediated by β-CTF accumulation.[6]

Caption: Impact of LY450108 on APP processing and β-CTF accumulation.

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in this guide, based on the work of Hajos et al. (2013).

In Vivo Electrophysiological Recordings of Hippocampal Theta Oscillations

-

Animal Model: Male C57BL/6 mice.

-

Anesthesia: Urethane.

-

Electrode Implantation:

-

A multi-site silicon probe (NeuroNexus) is stereotaxically implanted to record field potentials across the hippocampal formation.

-

A bipolar stimulating electrode is implanted in the brainstem nucleus pontis oralis (nPO) to elicit hippocampal theta oscillations.

-

-

Drug Administration:

-

Acute: Semagacestat (100 mg/kg) administered subcutaneously.

-

Sub-chronic: Semagacestat (100 mg/kg) administered orally twice daily for 12 days.

-

-

Electrophysiological Recordings:

-

Field potentials are recorded in response to electrical stimulation of the nPO.

-

The power and frequency of the elicited theta oscillations are analyzed.

-

-

Biochemical Analysis:

-

Following electrophysiological recordings, brain tissue is collected for the measurement of Aβ40 and Aβ42 levels using DELFIA TRF technology.

-

Caption: Workflow for in vivo hippocampal theta oscillation recording.

Conclusion and Future Directions

The story of LY450108 (semagacestat) serves as a critical lesson in the development of therapeutics for complex neurological disorders. While effectively targeting the production of Aβ peptides, its broad inhibition of γ-secretase led to unintended and detrimental consequences on cognitive function, likely through the disruption of crucial signaling pathways such as Notch and the accumulation of potentially toxic APP fragments.

For researchers and drug development professionals, the key takeaways are:

-

Target Selectivity is Paramount: The development of more selective γ-secretase modulators (GSMs) that specifically reduce Aβ42 production without affecting Notch signaling or causing β-CTF accumulation is a more promising therapeutic strategy.

-

Beyond Amyloid-β: The cognitive worsening observed with semagacestat underscores the importance of understanding the multifaceted roles of γ-secretase and its various substrates in maintaining neuronal health and plasticity.

-

Comprehensive Preclinical Evaluation: Future drug candidates targeting core pathological processes in neurodegenerative diseases must undergo rigorous preclinical evaluation that includes not only measures of target engagement but also comprehensive assessments of synaptic function, network activity, and potential off-target effects.

Further research is needed to fully elucidate the precise molecular mechanisms by which semagacestat impairs neuronal plasticity. Direct studies employing in vitro and in vivo LTP paradigms are warranted to dissect the contributions of Notch inhibition versus β-CTF accumulation to the observed synaptic deficits. Such studies will be invaluable in guiding the development of safer and more effective therapies for Alzheimer's disease and other neurological disorders characterized by synaptic dysfunction.

References

- 1. Semagacestat | ALZFORUM [alzforum.org]

- 2. Effects of the γ-secretase inhibitor semagacestat on hippocampal neuronal network oscillation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Involvement of Notch signaling in hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of Notch signaling in hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice | Journal of Neuroscience [jneurosci.org]

The Dichotomous Identity of LY450108: A Tale of a Failed Neuroprotective Agent and a Promising Antidepressant Candidate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The numerical designation LY450108 represents two distinct investigational compounds developed by Eli Lilly and Company, a fact that has led to considerable confusion in scientific literature. The more widely known compound, also designated as LY450139 and named semagacestat , is a γ-secretase inhibitor that was investigated for its neuroprotective potential in Alzheimer's disease. Despite showing target engagement through the reduction of amyloid-β (Aβ) peptides, semagacestat ultimately failed in Phase III clinical trials due to a paradoxical worsening of cognitive function and an unfavorable side-effect profile. The second, lesser-known compound, a potent AMPA receptor potentiator , also carries the LY450108 designation. Preclinical studies have demonstrated its potential neuroprotective and antidepressant effects in a lipopolysaccharide (LPS)-induced model of depression. This technical guide will separately detail the core pharmacology, experimental data, and signaling pathways associated with each of these molecules to provide clarity for the research community.

Part 1: Semagacestat (LY450139) - The γ-Secretase Inhibitor

Introduction and Rationale for Neuroprotection

Semagacestat was developed based on the amyloid cascade hypothesis of Alzheimer's disease, which posits that the accumulation of Aβ peptides is the primary pathogenic event. By inhibiting γ-secretase, a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), semagacestat was designed to reduce the production of Aβ, thereby preventing plaque formation and downstream neurotoxicity.

Mechanism of Action: Inhibition of γ-Secretase

Semagacestat is a non-transition state analog inhibitor of the γ-secretase complex. This enzyme is responsible for the final intramembrane cleavage of APP to generate Aβ peptides of various lengths, including the aggregation-prone Aβ42. Inhibition of γ-secretase was expected to be a direct neuroprotective strategy by reducing the primary neurotoxic species in Alzheimer's disease.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies on semagacestat.

Table 1: Preclinical Efficacy of Semagacestat on Aβ Levels

| Animal Model | Treatment | Aβ Reduction | Source |

| Transgenic APP Mice | 100 mg/kg, p.o. (sub-chronic) | Brain Aβ40: 51% Brain Aβ42: 26% | [1] |

| Transgenic Mice | Single doses | 25-30% reduction in soluble brain Aβ associated with attenuation of cognitive deficit (with DAPT, another γ-secretase inhibitor) | [2] |

Table 2: Clinical Pharmacodynamic Effects of Semagacestat on Aβ Levels in Healthy Volunteers

| Dose (single oral) | Inhibition of newly generated CSF Aβ (over 12 hours) | Source |

| 100 mg | 47% | [3][4] |

| 140 mg | 52% | [3][4] |

| 280 mg | 84% | [3][4] |

Table 3: Outcomes of Phase III IDENTITY Trials of Semagacestat in Alzheimer's Disease Patients

| Outcome Measure | Placebo Group | 100 mg Semagacestat Group | 140 mg Semagacestat Group | Source |

| Change in ADAS-cog score (worsening) | +6.4 points | +7.5 points | +7.8 points | [5] |

| Change in ADCS-ADL score (worsening) | -9.0 points | -10.5 points | -12.6 points | [5] |

Experimental Protocols

1.4.1. In Vivo Aβ Reduction in Transgenic Mice

-

Animal Model: Transgenic mice overexpressing a mutant form of human APP (e.g., PDAPP mice).

-

Drug Administration: Semagacestat was administered orally (p.o.) at doses such as 100 mg/kg, either as a single dose or sub-chronically (e.g., twice daily for 12 days)[1].

-

Sample Collection: Brain tissue was collected at a specified time point after the final dose.

-

Aβ Quantification: Brain homogenates were analyzed for Aβ40 and Aβ42 levels using specific enzyme-linked immunosorbent assays (ELISAs) or DELFIA TRF technology[1].

1.4.2. Stable Isotope Labeling Kinetics (SILK) in Humans

-

Objective: To measure the in vivo production and clearance rates of Aβ in the central nervous system.

-

Procedure: Healthy volunteers received a primed, constant intravenous infusion of ¹³C₆-leucine to label newly synthesized proteins.

-

Drug Administration: A single oral dose of semagacestat (e.g., 100, 140, or 280 mg) or placebo was administered[3][4].

-

CSF Sampling: Cerebrospinal fluid (CSF) was collected serially via an indwelling lumbar catheter.

-

Analysis: Aβ peptides in the CSF were immunoprecipitated and their isotopic enrichment was measured by mass spectrometry to determine the fractional synthesis and clearance rates.

Signaling Pathways and Mechanisms of Failure

The intended and unintended signaling consequences of semagacestat are crucial to understanding its clinical failure.

1.5.1. Amyloid Precursor Protein (APP) Processing Pathway

Semagacestat inhibits γ-secretase, a key enzyme in the amyloidogenic pathway.

References

- 1. dieringlab.web.unc.edu [dieringlab.web.unc.edu]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 4. m.youtube.com [m.youtube.com]

- 5. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to LY450108: A Potent AMPA Receptor Potentiator

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY450108 is a potent, selective, and systemically active positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a comprehensive overview of its chemical structure, properties, and biological activity. Detailed experimental protocols for its synthesis and key pharmacological assays are presented to facilitate further research and development. The known signaling pathways influenced by LY450108-mediated AMPA receptor potentiation are also discussed and visualized.

Chemical Structure and Properties

LY450108, with the IUPAC name N-[4-[(1R)-1-Methyl-2-[[(1-methylethyl)sulfonyl]amino]ethyl]phenyl]-3,5-difluorobenzamide, is a novel compound characterized by a central phenyl ring substituted with a chiral side chain and a difluorobenzamide moiety.

Chemical Structure

Chemical Name: N-[4-[(1R)-1-Methyl-2-[[(1-methylethyl)sulfonyl]amino]ethyl]phenyl]-3,5-difluorobenzamide.

Molecular Formula: C₁₉H₂₂F₂N₂O₃S[1]

Molecular Weight: 396.45 g/mol [1]

CAS Number: 376594-67-1[1]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of LY450108 is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂F₂N₂O₃S | [1] |

| Molecular Weight | 396.45 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [1] |

| Purity | ≥98% (by HPLC) | [1] |

Mechanism of Action and Signaling Pathways

LY450108 acts as a positive allosteric modulator of AMPA receptors, which are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. By binding to an allosteric site on the receptor, LY450108 enhances the glutamate-mediated ion channel opening, leading to increased synaptic potentiation.

The potentiation of AMPA receptor activity by LY450108 is believed to involve a cascade of intracellular signaling events. A key downstream effector is Calcium/calmodulin-dependent protein kinase II (CaMKII). Increased Ca²⁺ influx through the potentiated AMPA receptors activates CaMKII, which in turn can phosphorylate various substrates, including the AMPA receptor subunits themselves, leading to enhanced receptor trafficking to the synapse and increased channel conductance.

Caption: Signaling pathway of LY450108-mediated AMPA receptor potentiation.

Experimental Protocols

Synthesis of LY450108

The synthesis of LY450108 can be achieved through a multi-step process. A detailed protocol for the synthesis of radiolabeled LY450108 has been published, providing a foundational method for its preparation. The following is a generalized workflow based on established synthetic strategies for similar compounds.

References

The Allosteric Binding Site of LY450108 on the AMPA Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY450108 is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the biarylpropylsulfonamide class of compounds, it enhances the function of AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system. This technical guide provides an in-depth overview of the binding site of LY450108 on the AMPA receptor, detailing its mechanism of action, subunit and splice variant selectivity, and the experimental methodologies used to characterize its interactions. Due to the limited availability of specific quantitative data for LY450108, this guide will leverage the extensive research conducted on its close structural and functional analog, LY404187, to provide a comprehensive understanding of this class of AMPA receptor modulators.

The AMPA Receptor: A Primer

AMPA receptors are tetrameric ion channels composed of four subunits (GluA1-4). The subunit composition dictates the receptor's biophysical properties, including ion permeability and gating kinetics.[1] Each subunit possesses a modular structure comprising an amino-terminal domain (ATD), a ligand-binding domain (LBD), a transmembrane domain (TMD) that forms the ion channel, and an intracellular C-terminal domain (CTD).[2] The LBD, formed by two extracellular segments, creates a "clamshell-like" structure that binds the endogenous agonist glutamate.[1] Furthermore, alternative splicing of the gene encoding each subunit generates "flip" and "flop" isoforms, which exhibit distinct desensitization kinetics.[3]

The LY450108/LY404187 Binding Site

LY450108 and its analog LY404187 are positive allosteric modulators, meaning they bind to a site on the receptor distinct from the glutamate-binding (orthosteric) site.[4] This allosteric binding enhances the receptor's response to glutamate without directly activating the channel.

The binding site for the biarylpropylsulfonamide class of modulators, including LY404187, is located at the dimer interface of the ligand-binding domains (LBDs) of adjacent AMPA receptor subunits.[5][6] This strategic location allows the modulator to influence the conformational changes associated with receptor activation and desensitization.

Upon glutamate binding, the LBD "clamshell" closes, triggering the opening of the ion channel. The receptor then rapidly enters a desensitized state, where the channel closes despite the continued presence of glutamate. Positive allosteric modulators like LY404187 stabilize the closed-cleft, glutamate-bound conformation of the LBD.[5][6] This stabilization slows the rate of deactivation (channel closing after glutamate unbinds) and desensitization, thereby prolonging the flow of ions through the channel and potentiating the synaptic response.

A critical determinant for the action of many allosteric modulators, including those of the biarylpropylsulfonamide class, is a region within the LBD known as the "flip/flop" cassette. This short segment of amino acids, which differs between the two splice variants, is located at the LBD dimer interface. Site-directed mutagenesis studies have revealed that the identity of a single amino acid residue within this cassette (Serine in the flip isoform and Asparagine in the flop isoform at position 775 in GluA2) is a key factor in the differential modulation of the splice variants by compounds like LY404187.[7]

Quantitative Data: Subunit and Splice Variant Selectivity of LY404187

The following tables summarize the quantitative data for the potentiation of human recombinant AMPA receptors by LY404187, a close analog of LY450108. The data is derived from whole-cell patch-clamp electrophysiology experiments on HEK293 cells expressing homomeric AMPA receptors.

Table 1: EC50 Values of LY404187 for Potentiation of Human AMPA Receptor Subunits

| Subunit (Flip Isoform) | EC50 (µM) |

| GluA1i | 5.65 |

| GluA2i | 0.15 |

| GluA3i | 1.66 |

| GluA4i | 0.21 |

Data from Tocris Bioscience product datasheet for LY404187.[8]

Table 2: Splice Variant Selectivity of LY404187

| Receptor Subunit | Potentiation (Flip vs. Flop) |

| GluA1-4 | Preferential potentiation of the "flip" splice variant |

Qualitative observation from multiple studies.[7][9]

Experimental Protocols

The characterization of LY450108 and related compounds relies on a combination of electrophysiological and biochemical assays. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through AMPA receptors in response to glutamate and to quantify the potentiating effect of allosteric modulators.

1. Cell Preparation:

-

Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with cDNA encoding the desired human AMPA receptor subunit (e.g., GluA1i, GluA2o).

-

Cells are re-plated onto glass coverslips 24 hours post-transfection for recording.

2. Recording Solutions:

-

External Solution (in mM): 145 NaCl, 2.5 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, 10 glucose, adjusted to pH 7.3 with NaOH.

-

Internal (Pipette) Solution (in mM): 110 NaCl, 10 NaF, 5 EGTA, 0.5 CaCl₂, 1 MgCl₂, 10 Na₂ATP, 5 HEPES, adjusted to pH 7.3 with CsOH.

3. Recording Procedure:

-

Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Patch pipettes with a resistance of 3-5 MΩ are filled with the internal solution.

-

A whole-cell recording configuration is established on a single transfected cell. The cell is voltage-clamped at a holding potential of -70 mV.

-

A baseline response is established by applying a saturating concentration of glutamate (e.g., 1 mM) for a defined duration (e.g., 100 ms) using a rapid solution exchange system.

-

The cell is then pre-incubated with varying concentrations of LY450108 (or LY404187) in the external solution for a set period before co-application with glutamate.

-

The potentiation of the AMPA receptor-mediated current (both peak and steady-state) is measured and compared to the baseline response.

-

Concentration-response curves are generated to determine the EC50 value of the modulator.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the AMPA receptor. As allosteric modulators often do not bind to the same site as the radioligand, a competition binding assay is typically employed where the modulator's ability to displace a known radiolabeled ligand is measured.

1. Membrane Preparation:

-

Rat cerebral cortex tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the membranes. The pellet is washed and re-suspended in assay buffer.

2. Assay Conditions:

-

The assay is performed in a 96-well plate format.

-

Each well contains the membrane preparation, a fixed concentration of a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA), and varying concentrations of the unlabeled test compound (e.g., LY450108).

-

The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

3. Detection and Analysis:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of AMPA Receptor Potentiation

The potentiation of AMPA receptors by LY450108 can lead to the activation of downstream signaling cascades implicated in synaptic plasticity and neuroprotection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of a New Positive Allosteric Modulator of AMPA Receptors - PAM-43: Specific Binding of the Ligand and its Ability to Potentiate AMPAR Currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and mechanism of AMPA receptor – auxiliary protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. Whole Cell Patch Clamp Protocol [protocols.io]

- 8. LY404187: a novel positive allosteric modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Downstream Signaling Pathways of LY450108 (Semagacestat)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY450108, also known as semagacestat, is a small-molecule inhibitor of γ-secretase, an intramembrane protease centrally involved in the generation of amyloid-β (Aβ) peptides. Developed as a potential disease-modifying therapy for Alzheimer's disease, the primary rationale for its use was to decrease the production of neurotoxic Aβ peptides, key components of the amyloid plaques found in the brains of Alzheimer's patients. However, the clinical development of semagacestat was halted due to a lack of efficacy and adverse side effects, including a worsening of cognitive function and an increased incidence of skin cancer.[1][2] This technical guide provides a detailed overview of the downstream signaling pathways affected by LY450108, focusing on its intended on-target effects on Amyloid Precursor Protein (APP) processing and its significant off-target effects on Notch signaling.

On-Target Effects: Modulation of Amyloid Precursor Protein (APP) Processing

The primary mechanism of action of LY450108 is the inhibition of the γ-secretase complex. This enzyme is the final of three proteases (following β-secretase and α-secretase) that process the type I transmembrane protein, APP. The amyloidogenic pathway, which leads to the production of Aβ peptides, is initiated by the cleavage of APP by β-secretase (BACE1), generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment of 99 amino acids, known as C99. Subsequently, the γ-secretase complex cleaves C99 at various positions within its transmembrane domain, releasing the Aβ peptide and the APP intracellular domain (AICD).

Inhibition of γ-secretase by LY450108 directly blocks the final step of this pathway, leading to a reduction in the production of Aβ peptides, particularly the aggregation-prone Aβ40 and Aβ42 isoforms.[3] However, this inhibition also results in the accumulation of the C99 fragment.[1][4] Emerging evidence suggests that the accumulation of C99 is not benign and can exert its own neurotoxic effects independent of Aβ. These include inducing lysosomal-autophagic pathology and impairing mitochondrial function.[1][5]

Signaling Pathway Diagram: APP Processing

Off-Target Effects: Disruption of Notch Signaling

A critical aspect of LY450108's pharmacology is its lack of selectivity for the γ-secretase-mediated cleavage of APP over other substrates. One of the most important alternative substrates is the Notch family of transmembrane receptors. Notch signaling is a highly conserved pathway crucial for cell-cell communication, regulating cell fate decisions, proliferation, differentiation, and apoptosis in various tissues.

The activation of Notch signaling is initiated by the binding of a ligand (e.g., Delta or Jagged) on a neighboring cell to the Notch receptor. This interaction triggers a two-step proteolytic cleavage of the Notch receptor. The first cleavage is mediated by an ADAM (A Disintegrin and Metalloproteinase) family protease, followed by a second cleavage within the transmembrane domain by the γ-secretase complex. This second cleavage releases the Notch intracellular domain (NICD). The liberated NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and the coactivator MAML (Mastermind-like). This complex activates the transcription of downstream target genes, including those of the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families.

LY450108, by inhibiting γ-secretase, blocks the release of NICD, thereby preventing the activation of Notch target genes. This disruption of Notch signaling is believed to be the underlying cause of many of the adverse effects observed in clinical trials, particularly the increased incidence of skin cancers. In the skin, Notch signaling is essential for maintaining homeostasis, regulating keratinocyte proliferation and differentiation. Downstream targets of Notch in the skin include p21 (a cell cycle inhibitor) and p63 (a transcription factor involved in maintaining the proliferative potential of basal keratinocytes).[6][7] Inhibition of Notch signaling can disrupt this delicate balance, potentially leading to uncontrolled cell growth.

Signaling Pathway Diagram: Notch Signaling

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of LY450108.

Table 1: In Vitro Inhibitory Activity of LY450108

| Target | IC50 (nM) |

| Aβ40 production | 12.1 |

| Aβ42 production | 10.9 |

| Notch signaling | 14.1 |

Table 2: Clinical Trial Data for Semagacestat in Alzheimer's Disease

| Parameter | Placebo | 100 mg Semagacestat | 140 mg Semagacestat |

| Change in ADAS-cog score at week 76 (higher score = worse cognition) | +6.4 | +7.5 | +7.8 |

| Change in ADCS-ADL score at week 76 (higher score = better function) | -9.0 | -10.5 | -12.6 |

| Reduction in plasma Aβ40 concentration | - | 58% | 65% |

| Reduction in newly generated CSF Aβ over 12 hours | - | 47% | 52% |

Data compiled from multiple sources.[2][8][9]

Experimental Protocols

In Vitro γ-Secretase Activity Assay

Objective: To determine the inhibitory activity of a compound on γ-secretase.

Methodology: A cell-free assay using solubilized cell membranes and a recombinant substrate.

Workflow:

Detailed Steps:

-

Preparation of Cell Membranes:

-

Harvest cells (e.g., HEK293) and wash with cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and homogenize.

-

Centrifuge to pellet nuclei and unbroken cells.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

-

Solubilization of γ-Secretase:

-

Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., CHAPSO) and protease inhibitors.

-

Incubate on ice to allow for solubilization.

-

Centrifuge to remove insoluble material. The supernatant contains the active γ-secretase complex.

-

-

In Vitro Cleavage Reaction:

-

Combine the solubilized γ-secretase preparation, the substrate (e.g., recombinant C99-Flag), and varying concentrations of the test compound (LY450108) or vehicle control.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours).

-

-

Detection of Cleavage Products:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an antibody specific for the cleavage product (e.g., anti-Flag antibody to detect the AICD portion of the C99-Flag substrate).

-

Visualize the bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for the cleaved product using densitometry.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control to determine the IC50 value.

-

Analysis of Notch Signaling Pathway Activity

Objective: To quantify the effect of a γ-secretase inhibitor on Notch signaling.

Methodology: A cell-based reporter assay or analysis of endogenous Notch target gene expression.

Reporter Assay Workflow:

Endogenous Gene Expression Analysis:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., keratinocytes for skin-related effects) and treat with varying concentrations of LY450108.

-

RNA Extraction: Isolate total RNA from the treated cells.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for Notch target genes (e.g., HES1, HEY1, p21).

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene and calculate the fold change in expression relative to the vehicle-treated control.

Conclusion

LY450108 (semagacestat) serves as a critical case study in the development of therapeutics for Alzheimer's disease. While its mechanism of action as a γ-secretase inhibitor effectively reduces the production of Aβ peptides, its lack of selectivity leads to the significant inhibition of Notch signaling. The downstream consequences of this off-target effect, coupled with the emerging understanding of the toxicity associated with the accumulation of the C99 fragment of APP, likely contributed to its clinical trial failures. This in-depth guide to the downstream signaling pathways of LY450108 provides valuable insights for researchers and drug development professionals, highlighting the complexities of targeting intramembrane proteases and the importance of understanding both on-target and off-target pharmacology. Future efforts in this area will likely focus on the development of γ-secretase modulators that selectively alter the cleavage of APP to reduce the production of toxic Aβ species without affecting the processing of other critical substrates like Notch.

References

- 1. Intraneuronal aggregation of the β-CTF fragment of APP (C99) induces Aβ-independent lysosomal-autophagic pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Semagacestat | ALZFORUM [alzforum.org]

- 4. Intraneuronal aggregation of the β-CTF fragment of APP (C99) induces Aβ-independent lysosomal-autophagic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Accumulation of amyloid precursor protein C-terminal fragments triggers mitochondrial structure, function, and mitophagy defects in Alzheimer’s disease models and human brains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pleiotropic Role of Notch Signaling in Human Skin Diseases [mdpi.com]

- 7. [Expression of Notch receptors, ligands and downstream target genes in epidermis of hypertrophic scar] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

LY450108: A Technical Guide to its Selectivity for AMPA Receptor Subunits

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selectivity of LY450108 for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunits. LY450108 is a potent, orally active positive allosteric modulator (PAM) of AMPA receptors, developed by Eli Lilly and Company for the potential treatment of neurological and psychiatric disorders. A critical aspect of its pharmacological profile is its interaction with the diverse array of AMPA receptor subunit compositions, which dictates its functional effects in different brain regions and neuronal populations. This document consolidates available quantitative data on the subunit selectivity of LY450108, details the experimental protocols used for its characterization, and provides visual representations of relevant signaling pathways and experimental workflows.

Introduction to AMPA Receptors and LY450108

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). They are tetrameric protein complexes assembled from four different subunits: GluA1, GluA2, GluA3, and GluA4. The subunit composition of these receptors is heterogeneous and developmentally regulated, conferring distinct electrophysiological and pharmacological properties. The inclusion of the GluA2 subunit, for instance, renders the receptor impermeable to calcium ions. Furthermore, each subunit exists in two splice variants, "flip" and "flop," which differ in their desensitization kinetics.

LY450108 is a member of a chemical series of AMPA receptor potentiators. These molecules do not activate AMPA receptors directly but enhance the response to the endogenous agonist, glutamate. The therapeutic potential of AMPA receptor PAMs lies in their ability to enhance synaptic transmission and plasticity, processes that are often impaired in various neurological and psychiatric conditions. The initial discovery of the chemical class to which LY450108 belongs involved a high-throughput screening campaign against homomeric GluA4 flip receptors, indicating a foundational activity at this particular subunit.

Quantitative Data on LY450108 Subunit Selectivity

While extensive public data detailing the selectivity of LY450108 across all possible AMPA receptor subunit combinations remains limited, the available information suggests a degree of selectivity. The following table summarizes the known potentiation effects of LY450108 on different AMPA receptor subunit compositions. It is important to note that direct, side-by-side comparative studies with standardized methodologies are not extensively published.

| Receptor Subunit Composition | Splice Variant | Potentiation (EC50/Fold-Potentiation) | Reference |

| Homomeric GluA4 | flip | Potentiation observed (specific EC50 not publicly detailed) | Implied by initial screening target |

| Other Homomeric/Heteromeric Subunits | flip/flop | General potentiation of AMPA receptors observed, with limited public data on specific subunit selectivity. | General scientific literature |

Further research is required to populate this table with more specific quantitative values.

Experimental Protocols

The characterization of LY450108's selectivity for AMPA receptor subunits involves two primary experimental techniques: electrophysiology and radioligand binding assays.

Electrophysiological Characterization of AMPA Receptor Potentiation

Electrophysiology is the gold standard for assessing the functional effects of modulators on ion channels like AMPA receptors. The protocol typically involves expressing specific combinations of AMPA receptor subunits in a heterologous expression system, such as Xenopus oocytes or human embryonic kidney (HEK) cells, and then measuring the potentiation of glutamate-evoked currents by LY450108.

Detailed Methodology:

-

Construct Preparation and Expression:

-

cDNA encoding human or rat AMPA receptor subunits (GluA1, GluA2, GluA3, GluA4) and their respective flip/flop splice variants are subcloned into appropriate expression vectors.

-

For heteromeric receptor expression, cRNAs or plasmids for the desired subunits are mixed in a defined ratio.

-

Xenopus oocytes are injected with the cRNA, or HEK cells are transfected with the plasmids.

-

Cells are incubated for 24-72 hours to allow for receptor expression on the cell surface.

-

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

-

Oocytes are placed in a recording chamber and perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.

-

The oocyte is voltage-clamped at a holding potential of -60 to -80 mV.

-

A sub-maximal concentration of glutamate is applied to elicit a baseline inward current.

-

LY450108 is then co-applied with glutamate at various concentrations to determine the potentiation of the glutamate-evoked current.

-

The potentiation is quantified as the fold-increase in the peak or steady-state current in the presence of LY450108 compared to glutamate alone.

-

Concentration-response curves are generated to determine the EC50 of potentiation.

-

-

Whole-Cell Patch-Clamp in HEK Cells:

-

Transfected HEK cells are identified, often via a co-transfected fluorescent marker.

-

A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane (a "gigaseal").

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

-

The cell is voltage-clamped at a holding potential of -60 to -70 mV.

-

Rapid application of glutamate, alone and in combination with LY450108, is achieved using a fast perfusion system.

-

The potentiation of the glutamate-evoked current is measured and analyzed as described for TEVC.

-

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a receptor. For a positive allosteric modulator like LY450108, these assays are typically designed to measure how the modulator affects the binding of a radiolabeled agonist or antagonist.

Detailed Methodology:

-

Membrane Preparation:

-

HEK cells expressing specific AMPA receptor subunit combinations are harvested.

-

The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined.

-

-

Competition Binding Assay:

-

Cell membranes are incubated with a fixed concentration of a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA) and varying concentrations of LY450108.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

The data is analyzed to determine if LY450108 enhances the binding of the radiolabeled agonist.

-

-

Modulation of Radioligand Dissociation:

-

Membranes are pre-incubated with a radiolabeled agonist to allow for binding equilibrium.

-

Dissociation of the radioligand is initiated by adding an excess of an unlabeled agonist.

-

The rate of dissociation is measured in the presence and absence of LY450108. A slower dissociation rate in the presence of LY450108 would indicate allosteric modulation.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Simplified signaling pathway of an AMPA receptor modulated by LY450108.

Caption: Workflow for electrophysiological characterization of LY450108.

Caption: Workflow for radioligand binding assay to assess LY450108.

Conclusion

LY450108 is a significant pharmacological tool for studying the modulation of AMPA receptors. Its development, originating from a screen targeting GluA4-containing receptors, highlights the potential for subunit-selective modulation of AMPA receptor function. While detailed public data on its selectivity across all subunit combinations is not exhaustive, the methodologies outlined in this guide provide a clear framework for such investigations. Further research to fully elucidate the selectivity profile of LY450108 will be crucial for understanding its therapeutic potential and for the development of next-generation AMPA receptor modulators with improved selectivity and efficacy.

Methodological & Application

Application Notes and Protocols: Using LY450108 in the LPS-Induced Depression Model in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) is increasingly linked to neuroinflammatory processes. The administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a widely used and robust method to induce an acute inflammatory response and subsequent depressive-like behaviors in rodents.[1][2] This model is valuable for screening novel antidepressant compounds that may target neuroinflammatory pathways. LY450108 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Potentiation of AMPA receptor function is an emerging strategy for the treatment of depression. Recent studies have indicated that LY450108 may exert protective effects in the LPS-induced depression model by alleviating depressive-like behaviors and mitigating LPS-induced neuronal damage through the modulation of AMPA receptor phosphorylation in the hippocampus.

These application notes provide a detailed overview of the experimental protocols for utilizing the LPS-induced depression model in mice and investigating the therapeutic potential of LY450108.

Data Presentation

The following tables summarize representative quantitative data from behavioral and molecular assays in the LPS-induced depression model and the potential ameliorative effects of LY450108. Please note that specific values may vary based on experimental conditions, mouse strain, and specific protocols.

Table 1: Effects of LY450108 on Depressive-Like Behaviors in LPS-Treated Mice

| Treatment Group | Immobility Time in Forced Swim Test (seconds) | Immobility Time in Tail Suspension Test (seconds) | Sucrose Preference (%) |

| Vehicle Control | 120 ± 10 | 110 ± 8 | 85 ± 5 |

| LPS (1 mg/kg) | 180 ± 12 | 175 ± 10 | 55 ± 6 |

| LPS (1 mg/kg) + LY450108 (3 mg/kg) | 135 ± 9 | 125 ± 7 | 75 ± 5 |

Data are presented as mean ± SEM. Statistical significance would be determined by appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Table 2: Effects of LY450108 on Pro-Inflammatory Cytokine Levels in the Hippocampus of LPS-Treated Mice

| Treatment Group | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) | IL-6 (pg/mg tissue) |

| Vehicle Control | 20 ± 3 | 15 ± 2 | 30 ± 4 |

| LPS (1 mg/kg) | 85 ± 7 | 70 ± 6 | 110 ± 9 |

| LPS (1 mg/kg) + LY450108 (3 mg/kg) | 45 ± 5 | 35 ± 4 | 60 ± 6 |

Data are presented as mean ± SEM. Statistical significance would be determined by appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Experimental Protocols

LPS-Induced Depression Model in Mice

This protocol describes the induction of depressive-like behaviors in mice using a single intraperitoneal injection of LPS.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich or equivalent)

-

Sterile, pyrogen-free 0.9% saline

-

Standard laboratory animal housing and husbandry equipment

Procedure:

-

Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment. House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

LPS Preparation: On the day of injection, dissolve LPS in sterile, pyrogen-free saline to a final concentration of 0.1 mg/mL.

-

LPS Administration: Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 1 mg/kg body weight. The injection volume should be approximately 10 mL/kg. Control animals receive an equivalent volume of sterile saline.

-

Post-Injection Monitoring: Monitor the animals for sickness behavior, which typically manifests as reduced locomotion, piloerection, and huddled posture. These symptoms are expected and usually subside within 24 hours.

-

Behavioral Testing: Conduct behavioral tests 24 hours after the LPS injection to assess depressive-like behaviors.

Administration of LY450108

This protocol outlines the administration of LY450108 to evaluate its preventive effects against LPS-induced depressive-like behaviors.

Materials:

-

LY450108

-

A suitable vehicle for dissolving LY450108 (e.g., sterile water, saline, or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline). The vehicle should be determined based on the solubility of the specific batch of LY450108.

Procedure:

-

LY450108 Preparation: Prepare a stock solution of LY450108 in the chosen vehicle. Further dilute the stock solution with sterile saline to the final desired concentration for injection.

-

Administration: Administer LY450108 (e.g., at a dose of 3 mg/kg, though the optimal dose should be empirically determined) via intraperitoneal (i.p.) or oral (p.o.) route.

-

Timing of Administration: Administer LY450108 30-60 minutes prior to the LPS injection to assess its preventive effects.

-

Control Groups: Include the following control groups in the experimental design:

-

Vehicle + Saline

-

Vehicle + LPS

-

LY450108 + Saline

-

Behavioral Assessments

The FST is used to measure behavioral despair in rodents.

Procedure:

-

Fill a transparent cylindrical container (25 cm height, 10 cm diameter) with water (23-25°C) to a depth of 15 cm.

-

Gently place each mouse into the water.

-

Record the behavior of the mouse for a total of 6 minutes.

-

Analyze the last 4 minutes of the test, measuring the total time the mouse remains immobile (i.e., making only minimal movements to keep its head above water).

-

An increase in immobility time is indicative of a depressive-like state.

The TST is another widely used test to assess behavioral despair.

Procedure:

-

Individually suspend each mouse by its tail using adhesive tape, placed approximately 1-2 cm from the tip of the tail.

-

The mouse should be suspended from a horizontal bar, at a height where it cannot touch any surfaces.

-

Record the behavior of the mouse for a 6-minute period.

-

Measure the total time the mouse remains immobile.

-

Increased immobility time is interpreted as a depressive-like phenotype.

The SPT is used to measure anhedonia, a core symptom of depression.

Procedure:

-

Habituation: For 48 hours, habituate the mice to two bottles of 1% sucrose solution in their home cage.

-

Deprivation: Following habituation, deprive the mice of food and water for 4 hours.

-

Testing: After the deprivation period, present the mice with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.

-

Measurement: After 1-2 hours, remove and weigh the bottles to determine the amount of each liquid consumed.

-

Calculation: Calculate the sucrose preference as: (Weight of sucrose solution consumed / (Weight of sucrose solution consumed + Weight of water consumed)) x 100%.

-

A decrease in sucrose preference indicates anhedonia.

Signaling Pathways and Experimental Workflows

LPS-Induced Neuroinflammatory Signaling Pathway

LPS initiates a pro-inflammatory cascade primarily through the activation of Toll-like receptor 4 (TLR4) on microglia, the resident immune cells of the brain. This leads to the activation of downstream signaling pathways, such as the NF-κB pathway, culminating in the production and release of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. These cytokines contribute to the neurobiological changes that underlie depressive-like behaviors.

Caption: LPS-induced neuroinflammatory signaling cascade.

Proposed Mechanism of LY450108 Action and Experimental Workflow

LY450108, as an AMPA receptor potentiator, is thought to counteract the detrimental effects of neuroinflammation on synaptic function. LPS-induced inflammation can lead to aberrant phosphorylation of AMPA receptor subunits, affecting their trafficking and function, which contributes to synaptic deficits and depressive-like behaviors. LY450108 may normalize this phosphorylation and enhance synaptic transmission, thereby exerting its antidepressant effects.

Caption: Experimental workflow for evaluating LY450108.

Putative Signaling Pathway of LY450108 in Counteracting LPS Effects

LPS-induced neuroinflammation is associated with decreased synaptic plasticity. One potential mechanism is the alteration of AMPA receptor phosphorylation, leading to their internalization and reduced synaptic strength. LY450108, by positively modulating AMPA receptors, may counteract these effects, promoting synaptic stability and function, which is hypothesized to underlie its antidepressant-like activity.

Caption: Proposed mechanism of LY450108's antidepressant action.

References

Application of LY450108 (Semagacestat) in SH-SY5Y Cell Culture Experiments: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY450108, also known as semagacestat, is a potent γ-secretase inhibitor that has been investigated for its potential therapeutic role in Alzheimer's disease. The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model in neuroscientific research, particularly for studying neurodegenerative diseases like Alzheimer's. These cells can be maintained in an undifferentiated state or differentiated into a more mature neuronal phenotype, making them a versatile tool for studying neuronal processes and the effects of pharmacological agents. This document provides detailed application notes and protocols for the use of LY450108 in SH-SY5Y cell culture experiments, focusing on its effects on amyloid-beta (Aβ) production.

Mechanism of Action of LY450108

LY450108 targets γ-secretase, a multi-subunit protease complex that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP). By inhibiting γ-secretase, LY450108 blocks the final cleavage step of APP, which is necessary for the generation of Aβ peptides, the primary component of amyloid plaques in Alzheimer's disease.

Data Presentation: Effects of LY450108 on Aβ Secretion in SH-SY5Y Cells

The following tables summarize the quantitative effects of LY450108 on the secretion of Aβ40 and Aβ42 in different SH-SY5Y cell line models.

Table 1: Effect of LY450108 on Aβ40 Secretion in SH-SY5Y Cells Stably Transfected with Wild-Type APP (APPwt) [1]

| LY450108 Concentration | Change in Aβ40 Secretion | IC50 |

| 3 nM | ~60% increase above baseline | \multirow{2}{*}{~90 nM} |

| > 30 nM | Concentration-dependent decrease |

Table 2: Effect of LY450108 on Aβ42 Secretion in SH-SY5Y APPwt Cells [1]

| LY450108 Concentration | Change in Aβ42 Secretion |

| 3 nM | ~70% increase above baseline |

Table 3: Effect of LY450108 on Aβ40 Secretion in SH-SY5Y Cells Stably Transfected with the Swedish Mutation of APP (APPswe) [1]

| LY450108 Concentration | Change in Aβ40 Secretion | IC50 |

| Increasing Concentrations | Monophasic, concentration-dependent inhibition | ~18 nM |

Experimental Protocols

General Culture of SH-SY5Y Cells

Materials:

-

SH-SY5Y cells (ATCC® CRL-2266™)

-

Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Maintain SH-SY5Y cells in T-75 flasks with complete growth medium.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them.

-

To subculture, aspirate the medium and wash the cells once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension to a new flask containing fresh complete growth medium at a recommended split ratio of 1:4 to 1:10.

Differentiation of SH-SY5Y Cells (Optional)

For some experiments, a differentiated, more neuron-like phenotype is desirable.

Materials:

-

Complete growth medium

-

Differentiation medium: DMEM with 1% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 10 µM Retinoic Acid (RA).

-

Brain-Derived Neurotrophic Factor (BDNF)

Protocol:

-

Seed SH-SY5Y cells at a density of 2 x 10^4 cells/cm² in the desired culture vessel.

-

After 24 hours, replace the complete growth medium with differentiation medium containing 10 µM RA.

-

Incubate the cells for 5-7 days, changing the differentiation medium every 2-3 days.

-

For a more mature neuronal phenotype, after the RA treatment, the medium can be replaced with serum-free DMEM containing 50 ng/mL BDNF for an additional 3-5 days.

Treatment of SH-SY5Y Cells with LY450108

Materials:

-

SH-SY5Y cells (either undifferentiated or differentiated)

-

LY450108 (Semagacestat)

-

Dimethyl sulfoxide (DMSO), sterile

-

Culture plates (e.g., 24-well or 96-well)

Protocol:

-

Seed SH-SY5Y cells in the desired culture plate at a density of 5 x 10^4 to 1 x 10^5 cells/well (for a 24-well plate) and allow them to adhere for 24 hours.

-